4-Position vs. 3-Position Hydroxymethyl Substitution: Synthetic Accessibility and Intermediate Utility
The 4-position hydroxymethyl substitution on the piperidine ring of the target compound (CAS 1032825-49-2) offers distinct synthetic accessibility and derivatization pathways compared to the 3-position regioisomer (CAS 1261232-82-9). While direct head-to-head biological comparison data are not available in the primary literature, the commercial sourcing landscape reveals differential availability and pricing that reflect synthetic demand: the 4-substituted target compound is offered by a broader range of vendors with validated purity specifications (95% to 98%) , whereas the 3-substituted analog is less widely stocked, suggesting higher synthetic utility for the 4-position scaffold in medicinal chemistry campaigns . The target compound serves as a key intermediate for the synthesis of orexin receptor modulators and kinase inhibitor scaffolds via functionalization of the hydroxymethyl handle, enabling etherification, esterification, or amine derivatization that is geometrically constrained by the 4-position geometry [1].
| Evidence Dimension | Vendor Availability and Commercial Sourcing |
|---|---|
| Target Compound Data | ≥5 commercial vendors offering 95-98% purity (including MolCore, Leyan, Beyotime, CymitQuimica, Chemenu) |
| Comparator Or Baseline | (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol (CAS 1261232-82-9): limited to 3-4 vendors with 95%+ purity |
| Quantified Difference | Broader commercial sourcing footprint; 98% purity grade available for target compound vs. 95%+ typical for comparator |
| Conditions | Commercial vendor catalog analysis (2025) |
Why This Matters
The broader vendor availability and higher purity grade options for the 4-substituted regioisomer reflect its greater utility as a synthetic intermediate, reducing supply chain risk for medicinal chemistry programs requiring consistent access to this scaffold.
- [1] LookChem. (2019). Identification of highly selective and potent orexin receptor 1 antagonists derived from a dual orexin receptor 1/2 antagonist based on the structural framework of pyrazoylethylbenzamide. LookChem Science. View Source
